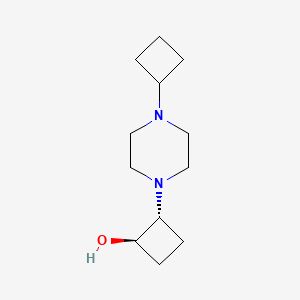
trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オール
説明
Trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H22N2O and its molecular weight is 210.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(4-Cyclobutylpiperazin-1-yl)cyclobutan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品基準物質
trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オール: は、医薬品試験の基準物質として使用されます 。基準物質は、医薬品が特定の物質であること、品質、純度、効力などを保証するために不可欠です。基準物質は、品質管理プロセスで使用される分析方法の基準として役立ちます。
治療用途
この化合物は、その構造の独自性から、治療用途の可能性があります。 ピペラジン誘導体が有益であることが知られているさまざまな疾患モデルで、その有効性が検討されています.
産業用途
医療の可能性に加えて、trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オールは産業用途の可能性があります。 その環状構造は、ポリマーの合成や有機合成における構成単位として有用な可能性があります.
抗結核剤
研究によると、化合物の構造の一部であるピペラジンの誘導体は、抗結核活性のために設計および合成されています 。これは、trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オールが、新しい抗結核薬の開発のための前駆体または候補となる可能性を示唆しています。
関連化合物のプロセス開発
この化合物は、薬理学的特性が調査されている他の複雑な分子に関連しています。 類似のピペラジン構造を共有する関連化合物の調製のための新規プロセスが特許取得されており、薬剤開発におけるこの化学骨格の重要性を示しています .
薬物多形
薬物の多形は、薬物の安定性、溶解性、生物学的利用能に影響を与える可能性のある、さまざまな物理的特性を持つ可能性があります。 この化合物は、その構造の複雑さから、薬物多形を研究するために使用される可能性があります .
分子ドッキング研究
分子ドッキング研究は、コンピューター支援薬物設計の一部であり、薬物候補が標的に向かう方向を予測することができます。trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オールは、このような研究で、生物学的標的との相互作用を理解するために使用できます .
ヒト細胞に対する無毒性
ピペラジン部分を有する化合物は、ヒト細胞に対する細胞毒性について評価されています。これらの化合物の無毒性により、さらなる薬物開発に適した候補となっています。 この特性は、trans-2-(4-シクロブチルピペラジン-1-イル)シクロブタン-1-オールにとって重要であり、潜在的な治療用途での安全性を保証します .
特性
IUPAC Name |
(1R,2R)-2-(4-cyclobutylpiperazin-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c15-12-5-4-11(12)14-8-6-13(7-9-14)10-2-1-3-10/h10-12,15H,1-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNJFTYHGAVNS-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C3CCC3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N2CCN(CC2)[C@@H]3CC[C@H]3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















